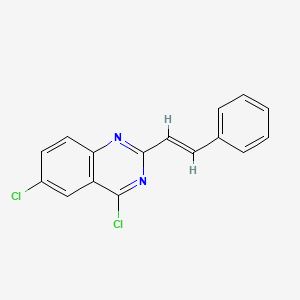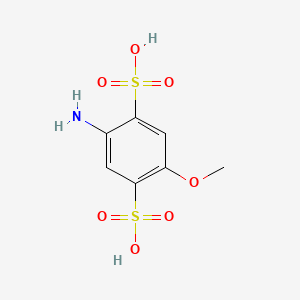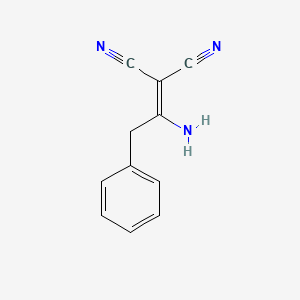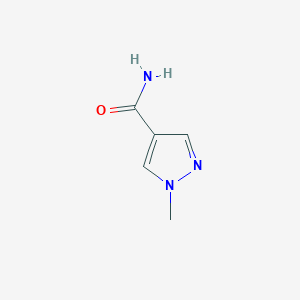
1-Methyl-1H-pyrazol-4-carboxamid
Übersicht
Beschreibung
1-methyl-1H-pyrazole-4-carboxamide is a chemical compound characterized by a pyrazole ring with a methyl group at the 1-position and a carboxamide group at the 4-position. Pyrazole derivatives, including 1-methyl-1H-pyrazole-4-carboxamide, are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and various industrial applications .
Wissenschaftliche Forschungsanwendungen
1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-methyl-1H-pyrazole-4-carboxamide is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy synthesis . The compound’s interaction with SDH inhibits mitochondrial electron transfer between succinate and ubiquinone, which is critical for oxygen-sensing .
Mode of Action
1-Methyl-1H-pyrazole-4-carboxamide interacts with its target, SDH, by forming hydrogen bonds and π-π stacking interactions . This interaction inhibits the function of SDH, thereby blocking the energy synthesis of the pathogens .
Biochemical Pathways
The inhibition of SDH disrupts the mitochondrial respiratory chain, blocking the energy synthesis of the pathogens . This disruption affects the production of adenosine triphosphate (ATP), a vital source of chemical energy for cells . The downstream effects of this disruption can lead to the inhibition of pathogen growth .
Pharmacokinetics
It’s worth noting that the compound’s solubility in common organic solvents such as ethanol, chloroform, and dimethylformamide could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of 1-methyl-1H-pyrazole-4-carboxamide’s action primarily involve the inhibition of pathogen growth . By disrupting the function of SDH and blocking energy synthesis, the compound effectively inhibits the growth of various phytopathogenic fungi .
Biochemische Analyse
Biochemical Properties
1-methyl-1H-pyrazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to reduced ATP production. Additionally, 1-methyl-1H-pyrazole-4-carboxamide forms hydrogen bonds with amino acid residues in the active sites of enzymes, further modulating their activity .
Cellular Effects
1-methyl-1H-pyrazole-4-carboxamide affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell proliferation in certain cancer cell lines by interfering with the cell cycle . Moreover, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell growth and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in altered metabolic fluxes .
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-pyrazole-4-carboxamide involves its binding interactions with biomolecules. It binds to the active sites of enzymes, forming hydrogen bonds and other non-covalent interactions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, its inhibition of succinate dehydrogenase results in the disruption of the mitochondrial electron transport chain, leading to decreased ATP production . Additionally, 1-methyl-1H-pyrazole-4-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-methyl-1H-pyrazole-4-carboxamide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of metabolic enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including liver and thyroid toxicity . These toxic effects are likely due to the compound’s ability to disrupt key metabolic pathways and induce oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of its biological targets .
Metabolic Pathways
1-methyl-1H-pyrazole-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase and other components of the mitochondrial respiratory chain . The compound’s metabolism includes oxidation, conjugation with glutathione, and subsequent excretion . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for toxicity .
Transport and Distribution
Within cells and tissues, 1-methyl-1H-pyrazole-4-carboxamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the mitochondria, where it interacts with components of the electron transport chain . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The mitochondrial localization of 1-methyl-1H-pyrazole-4-carboxamide is essential for its role in inhibiting succinate dehydrogenase and disrupting cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of methylhydrazine with ethyl 4,4-difluoro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to yield the desired product . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1-methyl-1H-pyrazole-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-methyl-1H-pyrazole-4-carboxamide can yield 1-methyl-1H-pyrazole-4-carboxylic acid, while reduction can produce 1-methyl-1H-pyrazole-4-amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a difluoromethyl group instead of a carboxamide group.
N-(Substituted pyridinyl)-1-methyl-1H-pyrazole-4-carboxamide: These derivatives have various substituents on the pyridinyl ring, which can alter their biological activities.
Uniqueness
1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit SDH makes it particularly valuable in the development of fungicides and other agrochemicals .
Eigenschaften
IUPAC Name |
1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHAUYJIIKYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20561880 | |
| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89280-01-3 | |
| Record name | 1-Methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20561880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-methyl-1H-pyrazole-4-carboxamide derivatives are known to act as succinate dehydrogenase inhibitors (SDHIs). [, , ] They bind to the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [] This binding disrupts the fungal electron transport chain, leading to energy depletion and ultimately fungal cell death. [] For instance, studies have shown that compounds containing this scaffold can damage mitochondria, cell membranes, and vacuoles in fungal cells. []
A: While the core structure of 1-methyl-1H-pyrazole-4-carboxamide can be defined, the provided research focuses on its derivatives, each with specific modifications influencing their properties. Therefore, providing a single molecular formula or weight for "the" scaffold is inaccurate. Researchers utilize techniques like 1H NMR, 13C NMR, and HRMS to characterize individual derivatives. [, , ] Specific examples of characterized compounds and their spectroscopic data can be found within the individual papers.
ANone: The provided research does not highlight any catalytic properties of 1-methyl-1H-pyrazole-4-carboxamide derivatives. The focus remains on their fungicidal activity, specifically their role as SDHIs.
A: Researchers have utilized computational methods like molecular docking to understand the interactions between 1-methyl-1H-pyrazole-4-carboxamide derivatives and their target, SDH. [, ] This approach helps visualize the binding orientation and interactions within the enzyme's active site. [] Additionally, Topomer CoMFA has been employed to develop three-dimensional quantitative structure-activity relationship (QSAR) models, providing insights into the relationship between the structure of the derivatives and their fungicidal activity. []
A: Understanding SAR is crucial in fungicide development. Studies have shown that the position and type of substituents on the phenyl ring of 1-methyl-1H-pyrazole-4-carboxamide derivatives significantly influence their antifungal activity. [, ] For example, one study revealed that substitution at the 6-position of the quinazolinone ring led to increased antifungal activity against Rhizoctonia solani. [] Furthermore, the number and position of chlorine atoms also played a role in activity. [] Researchers have also explored modifications to the N-phenyl substituted amide fragment, leading to the identification of highly active compounds against Sclerotinia sclerotiorum. []
ANone: The provided research primarily focuses on the discovery and development of novel fungicidal compounds. Information specifically addressing SHE regulations, compliance, risk minimization, and responsible practices related to 1-methyl-1H-pyrazole-4-carboxamide derivatives is not explicitly discussed.
ANone: The provided research primarily investigates the in vitro and in vivo antifungal activity of 1-methyl-1H-pyrazole-4-carboxamide derivatives, not their pharmacokinetic properties in humans or animals. Therefore, information about ADME, in vivo activity, and efficacy in a clinical context is not available within these studies.
A: Numerous studies demonstrate the in vitro and in vivo efficacy of 1-methyl-1H-pyrazole-4-carboxamide derivatives against various fungi. Researchers commonly use mycelial growth inhibition assays to evaluate in vitro antifungal activity. [, , , ] For in vivo testing, experiments often involve plant models, like rice or soybean, infected with specific fungal pathogens. [, , ] These studies assess the ability of the compounds to control disease progression and improve crop yield.
A: Research indicates that fungal resistance to SDHIs, including those based on the 1-methyl-1H-pyrazole-4-carboxamide scaffold, is a growing concern. [] Mutations in the succinate dehydrogenase genes are a known mechanism of resistance. [] These mutations can reduce the binding affinity of the fungicide to the target enzyme, rendering it less effective. Cross-resistance among different SDHI fungicides is also possible due to their shared target site. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


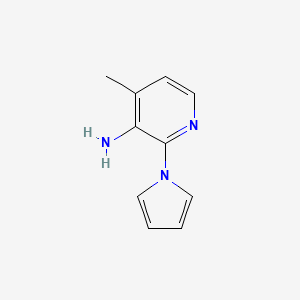
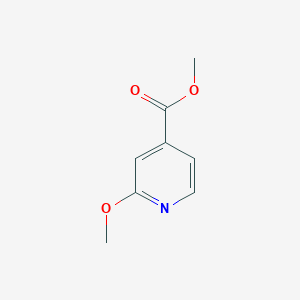
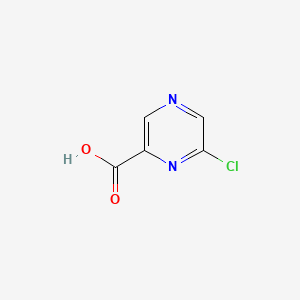
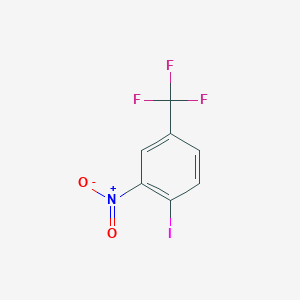
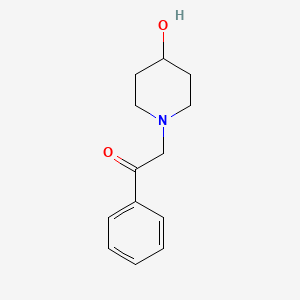
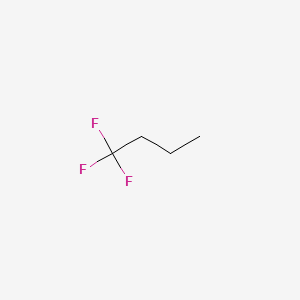
![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)
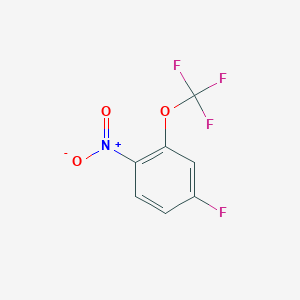
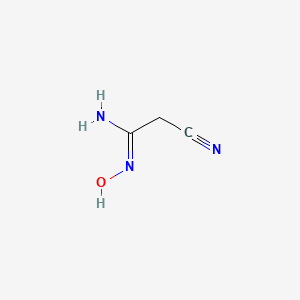
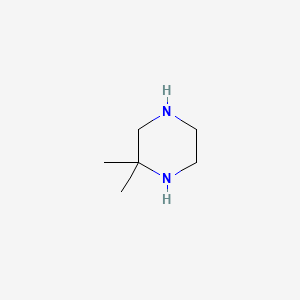
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)
